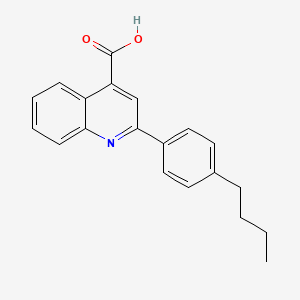
2-(4-丁基苯基)喹啉-4-甲酸
货号 B2365435
CAS 编号:
183670-22-6
分子量: 305.377
InChI 键: YQHYGMJUUVXDQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .Molecular Structure Analysis
The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .科学研究应用
-
Pharmaceutical Applications
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline-4-carboxylic acid derivatives have shown potential as promising drug candidates due to their pharmacological applications, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
-
Synthesis of Biologically Active Compounds
- Quinoline-4-carboxylic acid is used in the synthesis of biologically active compounds . For example, a condensation reaction between isatins and sodium pyruvate is carried out under microwave to prepare quinoline-4-carboxylic acid .
- The synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Development of Alkaline Phosphatase Inhibitors
-
Histone Deacetylase Inhibitors
- 2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that are responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied in the development of anticancer drugs .
-
Dihydroorotate Dehydrogenase Inhibitors
-
Anticancer Activity
-
Microwave-Assisted Synthesis
-
Green and Clean Syntheses
- Quinoline derivatives have been synthesized using alternative reaction methods for greener and more sustainable chemical processes . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
-
Inhibition of Dihydroorotate Dehydrogenase
-
Anticancer Activity
-
Development of Small Molecules
安全和危害
属性
IUPAC Name |
2-(4-butylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYGMJUUVXDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 2-chloro-6-hydroxynicotinate
1805670-73-8
2-Amino-4,6-dimethylpyrimidin-5-OL
685897-68-1
N-(3-(benzofuran-2-yl)propyl)cyclopropanecarboxamide
2034414-74-7

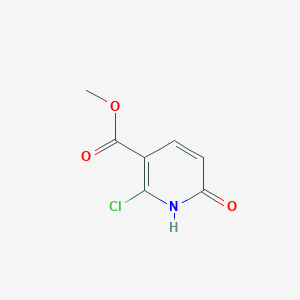
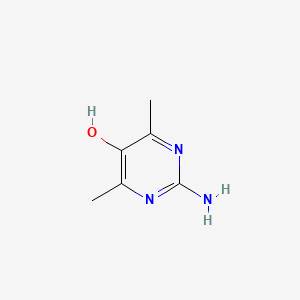
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
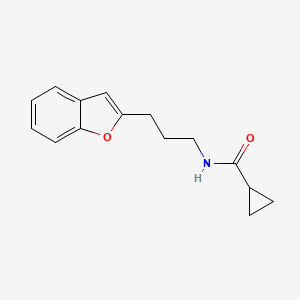
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
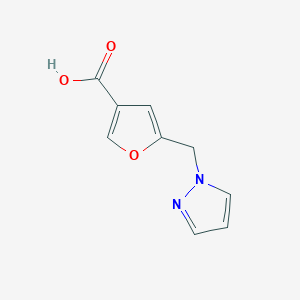
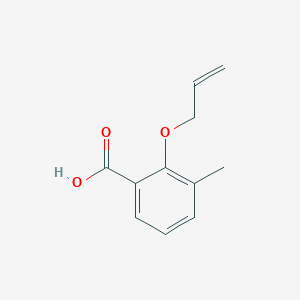
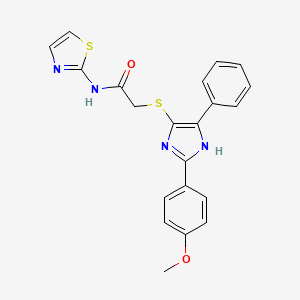
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
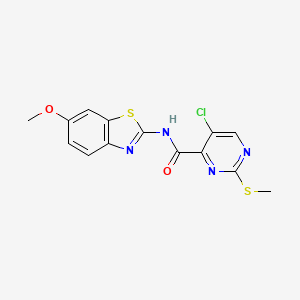
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
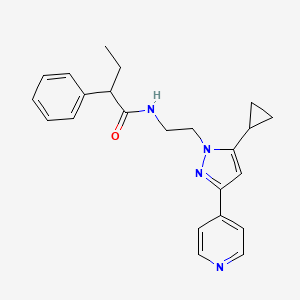
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)